molecular formula C20H19N3O4S2 B2981683 N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 921995-73-5

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2981683
CAS No.: 921995-73-5
M. Wt: 429.51
InChI Key: CCDASEHIZAJNBB-UHFFFAOYSA-N
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Description

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that incorporates several functional groups, including an indoline, a thiazole, and a methoxybenzenesulfonamide. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline derivative, followed by the formation of the thiazole ring, and finally the introduction of the methoxybenzenesulfonamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine. Substitution reactions could result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential drug candidate for treating various diseases due to its ability to interact with specific biological targets.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoline derivatives, thiazole-containing molecules, and methoxybenzenesulfonamide analogs. Examples include:

  • Indoline-2,3-dione derivatives
  • Thiazole-4-carboxamide compounds
  • Methoxybenzenesulfonamide analogs

Uniqueness

What sets N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)22-20-21-15(13-28-20)12-19(24)23-11-10-14-4-2-3-5-18(14)23/h2-9,13H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDASEHIZAJNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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